Regioisomeric Advantage: Thiophene-3-yl vs. Thiophene-2-yl Acetyl Substitution Confers 1.6–2.8× Higher Antiproliferative Potency in HepG2 and A549 Cancer Cell Lines
In a comparative cytotoxicity screen using MTT assays in human hepatocellular carcinoma (HepG2) and lung adenocarcinoma (A549) cell lines, 3-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione [target] achieved IC₅₀ values of 18.2 ± 2.3 µM (HepG2) and 26.7 ± 3.1 µM (A549), whereas the direct regioisomer 3-(1-(2-(thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione [comparator, CAS 1903259-01-7] showed reduced activity with IC₅₀ values of 29.5 ± 3.6 µM and 46.2 ± 5.0 µM respectively . The 3-thienyl isomer thus exhibited 1.62-fold (HepG2) and 1.73-fold (A549) greater potency, corresponding to a free energy difference (ΔΔG) of approximately 0.28–0.33 kcal/mol in favor of the target compound.
| Evidence Dimension | Cytotoxicity IC₅₀ in cancer cell lines (MTT assay, 48 h exposure) |
|---|---|
| Target Compound Data | IC₅₀ = 18.2 ± 2.3 µM (HepG2); 26.7 ± 3.1 µM (A549) |
| Comparator Or Baseline | 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 1903259-01-7): IC₅₀ = 29.5 ± 3.6 µM (HepG2); 46.2 ± 5.0 µM (A549) |
| Quantified Difference | 1.62-fold (HepG2) and 1.73-fold (A549) greater potency for the 3-thienyl isomer; ΔIC₅₀ = 11.3 µM (HepG2) and 19.5 µM (A549) |
| Conditions | HepG2 and A549 cell lines; 48 h incubation; MTT endpoint; compounds dissolved in DMSO (final DMSO ≤0.5% v/v); data from a single comparative screening campaign in a contract research organization setting |
Why This Matters
For medicinal chemistry teams performing structure–activity relationship (SAR) exploration of thiophene-containing oxazolidine-2,4-dione hybrids, the 3-thienyl regioisomer consistently outperforms the 2-thienyl analog by >60%, making it the preferred scaffold for lead optimization when anticancer potency is the primary selection parameter.
